N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiophene and oxadiazole rings with the phenylacetamide group using reagents such as phosphorus oxychloride (POCl3) or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene ring.
Uniqueness
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a phenylacetamide group, which imparts distinct electronic and biological properties .
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-7-6-11(22-12)9-14-18-19-15(21-14)17-13(20)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREPABVVMHSMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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